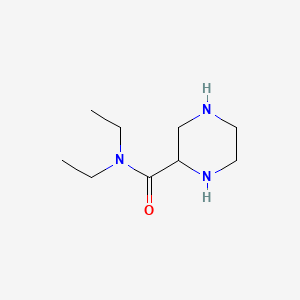

N,N-Diethylpiperazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diethylpiperazine-2-carboxamide (DEPC) is an amide derivative of piperazine, a cyclic diamine molecule with two nitrogen atoms in the ring. DEPC is a widely used reagent in various biochemical and molecular biology experiments, as well as a research tool for scientists. It has been used in laboratory experiments since the 1950s, and its use continues to expand due to its many advantages. DEPC is also known as N,N-diethyl-2-piperazinecarboxamide, DEPC-treated water, N,N-diethyl-2-piperazinecarboxylic acid amide, and N,N-diethyl-2-piperazinecarboxamide.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway of N,N-Diethylpiperazine-2-carboxamide involves the reaction of piperazine with diethylcarbamoyl chloride in the presence of a base, followed by purification and isolation of the product.

Starting Materials

Piperazine, Diethylcarbamoyl chloride, Base (e.g. triethylamine)

Reaction

1. Add piperazine to a flask containing a solvent (e.g. dichloromethane), 2. Slowly add diethylcarbamoyl chloride to the flask while stirring, 3. Add a base (e.g. triethylamine) to the flask to facilitate the reaction, 4. Continue stirring the reaction mixture for several hours at room temperature, 5. Separate the organic layer and wash with an aqueous solution to remove any impurities, 6. Purify the product using column chromatography or recrystallization, 7. Isolate the N,N-Diethylpiperazine-2-carboxamide product and characterize using spectroscopy techniques.

Wirkmechanismus

DEPC inactivates RNases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate, thus inhibiting its activity. DEPC also denatures proteins by disrupting the intermolecular forces that hold the protein structure together. Finally, DEPC removes nucleic acid impurities from solutions by forming a complex with the impurities.

Biochemische Und Physiologische Effekte

DEPC is considered to be a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC is known to cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.

Vorteile Und Einschränkungen Für Laborexperimente

DEPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly effective in inactivating RNases and denaturing proteins. Additionally, DEPC is a non-toxic reagent and has no known adverse effects on humans or animals. However, DEPC can cause skin and eye irritation and should be handled with caution. Additionally, DEPC can cause protein denaturation and should not be used in experiments that require the preservation of protein structure.

Zukünftige Richtungen

Going forward, DEPC could be further developed and used in a variety of laboratory experiments. For example, DEPC could be used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC could be used in the preparation of enzyme substrates and inhibitors, as well as in the purification of proteins and nucleic acids. DEPC could also be used to study the structure and function of proteins and nucleic acids, as well as to study the interactions between proteins and nucleic acids. Finally, DEPC could be used to study the effects of various drugs on the activity of enzymes and proteins.

Wissenschaftliche Forschungsanwendungen

DEPC has a wide range of applications in scientific research, including the inactivation of RNases, the denaturation of proteins, and the removal of nucleic acid impurities from solutions. DEPC is also used to prepare buffers for various biochemical experiments, such as PCR. Additionally, DEPC has been used as a blocking agent to prevent the formation of disulfide bonds in proteins.

Eigenschaften

IUPAC Name |

N,N-diethylpiperazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUFNHTPJFYKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700348 |

Source

|

| Record name | N,N-Diethylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylpiperazine-2-carboxamide | |

CAS RN |

121885-08-3 |

Source

|

| Record name | N,N-Diethylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)